Cas no 1934769-66-0 (1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde)

1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde
- 1934769-66-0
- EN300-1622399
-
- Inchi: 1S/C11H18O2/c1-9(11(8-12)6-7-11)4-3-5-10(9,2)13/h8,13H,3-7H2,1-2H3
- InChI Key: JYEZSYMAYFRAPH-UHFFFAOYSA-N
- SMILES: OC1(C)CCCC1(C)C1(C=O)CC1
Computed Properties
- Exact Mass: 182.130679813g/mol
- Monoisotopic Mass: 182.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 1.1
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622399-0.25g |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 0.25g |
$1525.0 | 2023-06-04 | ||
Enamine | EN300-1622399-10000mg |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 10000mg |
$6082.0 | 2023-09-22 | ||
Enamine | EN300-1622399-5.0g |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 5g |
$4806.0 | 2023-06-04 | ||
Enamine | EN300-1622399-0.05g |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 0.05g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1622399-500mg |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 500mg |
$1357.0 | 2023-09-22 | ||
Enamine | EN300-1622399-2500mg |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 2500mg |
$2771.0 | 2023-09-22 | ||
Enamine | EN300-1622399-250mg |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 250mg |
$1300.0 | 2023-09-22 | ||
Enamine | EN300-1622399-0.1g |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 0.1g |
$1459.0 | 2023-06-04 | ||
Enamine | EN300-1622399-10.0g |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 10g |
$7128.0 | 2023-06-04 | ||
Enamine | EN300-1622399-2.5g |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
1934769-66-0 | 2.5g |
$3249.0 | 2023-06-04 |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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2. Back matter
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on 1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde
Introduction to 1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde (CAS No. 1934769-66-0)
The compound 1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde, identified by its CAS number 1934769-66-0, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.
At the core of this compound's structure lies a cyclopropane ring, a moiety known for its high reactivity and strained geometry. This strained bond system often serves as a key feature in drug design, enhancing binding affinity and metabolic stability. The presence of a hydroxy group at the 2-position of the cyclopentyl ring introduces polarity and functionality, making it a versatile scaffold for further derivatization. Additionally, the dimethyl substitution on the cyclopentyl ring contributes to steric hindrance, which can be strategically employed to modulate interactions with biological targets.
Recent studies have highlighted the utility of cyclopropane derivatives in medicinal chemistry. The aldehyde functionality at the 1-position of the cyclopropane ring in this compound (1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde) provides a reactive site for condensation reactions, enabling the formation of Schiff bases and other heterocyclic systems. These derivatives have shown promise in various pharmacological assays, including anti-inflammatory and antimicrobial applications.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the cyclopropane core typically requires specialized techniques such as carbonylation reactions or ring-closing metathesis, which are critical for achieving high yields and purity. The integration of the hydroxy group and dimethyl substituents further demands precision in reaction conditions to avoid unwanted side products.
In the realm of drug discovery, 1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde (CAS No. 1934769-66-0) has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural motifs are reminiscent of natural products that exhibit significant biological activity. For instance, derivatives of cyclopropanes have been found to interact with enzymes and receptors in ways that differ from traditional pharmacophores, offering new avenues for therapeutic intervention.
The aldehyde group in this molecule is particularly noteworthy, as it serves as a versatile handle for further functionalization. Researchers have leveraged this feature to develop libraries of compounds for high-throughput screening (HTS) campaigns. Such efforts have led to the identification of lead structures with potential therapeutic value across multiple disease areas.
Advances in computational chemistry have further enhanced the understanding of 1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde's reactivity and its interactions with biological targets. Molecular modeling studies have predicted favorable binding modes for this compound in various protein pockets, suggesting its utility as a scaffold for enzyme inhibition or receptor modulation.
The incorporation of hydroxy and dimethyl groups into the cyclopentyl ring not only influences electronic properties but also impacts conformational flexibility. This balance between rigidity and flexibility is crucial for optimizing pharmacokinetic profiles, ensuring that drug candidates exhibit both efficacy and favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Recent publications have demonstrated innovative synthetic routes to 1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde, emphasizing green chemistry principles and sustainable methodologies. These approaches aim to minimize waste and improve atom economy, aligning with global efforts to promote environmentally responsible chemical synthesis.
The potential applications of this compound extend beyond pharmaceuticals into materials science and agrochemicals. The unique structural features make it a candidate for developing novel polymers or specialty chemicals with tailored properties.
In conclusion,1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde (CAS No. 1934769-66-0) stands as a testament to the power of organic synthesis in creating molecules with diverse functionalities and applications. Its structural complexity and reactivity make it a valuable asset in both academic research and industrial development pipelines.
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